Calpain Inhibitor Peptide

Calpain selectivity Cathepsin L off-target Protease inhibitor specificity

Calpain Inhibitor Peptide (CAS 128578-18-7), also designated Calpastatin Subdomain B or peptide B27-WT, is a 27-amino-acid synthetic peptide (sequence: H-DPMSSTYIEELGKREVTIPPKYRELLA-OH; molecular weight 3136.57 Da) derived from exon 1B of human calpastatin inhibitory domain 1. It functions as a potent, selective, and reversible inhibitor of the ubiquitous calcium-dependent cysteine proteases μ-calpain (calpain-1) and m-calpain (calpain-2).

Molecular Formula C140H227N35O44S
Molecular Weight 3136.6 g/mol
CAS No. 128578-18-7
Cat. No. B141067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalpain Inhibitor Peptide
CAS128578-18-7
Molecular FormulaC140H227N35O44S
Molecular Weight3136.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N
InChIInChI=1S/C140H227N35O44S/c1-17-73(11)109(169-126(206)96(64-79-37-41-81(181)42-38-79)165-133(213)111(76(14)178)171-128(208)98(68-177)167-127(207)97(67-176)166-121(201)91(51-59-220-16)159-129(209)99-32-25-56-173(99)135(215)82(143)65-107(191)192)132(212)160-89(45-49-105(187)188)118(198)156-87(43-47-103(183)184)119(199)161-92(60-69(3)4)113(193)150-66-102(182)152-83(28-19-21-52-141)114(194)153-85(30-23-54-148-139(144)145)115(195)157-90(46-50-106(189)190)122(202)168-108(72(9)10)131(211)172-112(77(15)179)134(214)170-110(74(12)18-2)137(217)175-58-27-34-101(175)136(216)174-57-26-33-100(174)130(210)158-84(29-20-22-53-142)117(197)164-95(63-78-35-39-80(180)40-36-78)125(205)154-86(31-24-55-149-140(146)147)116(196)155-88(44-48-104(185)186)120(200)162-94(62-71(7)8)124(204)163-93(61-70(5)6)123(203)151-75(13)138(218)219/h35-42,69-77,82-101,108-112,176-181H,17-34,43-68,141-143H2,1-16H3,(H,150,193)(H,151,203)(H,152,182)(H,153,194)(H,154,205)(H,155,196)(H,156,198)(H,157,195)(H,158,210)(H,159,209)(H,160,212)(H,161,199)(H,162,200)(H,163,204)(H,164,197)(H,165,213)(H,166,201)(H,167,207)(H,168,202)(H,169,206)(H,170,214)(H,171,208)(H,172,211)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,218,219)(H4,144,145,148)(H4,146,147,149)/t73-,74-,75-,76+,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-,112-/m0/s1
InChIKeyPIPSVIJMEZNWGW-ULDLRERSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calpain Inhibitor Peptide (CAS 128578-18-7): Procurement-Grade Definition and Class Identity


Calpain Inhibitor Peptide (CAS 128578-18-7), also designated Calpastatin Subdomain B or peptide B27-WT, is a 27-amino-acid synthetic peptide (sequence: H-DPMSSTYIEELGKREVTIPPKYRELLA-OH; molecular weight 3136.57 Da) derived from exon 1B of human calpastatin inhibitory domain 1 [1]. It functions as a potent, selective, and reversible inhibitor of the ubiquitous calcium-dependent cysteine proteases μ-calpain (calpain-1) and m-calpain (calpain-2) [2]. Unlike broad-spectrum small-molecule calpain inhibitors, this peptide mimics the endogenous regulatory mechanism of calpastatin, binding to domain III of calpain to sterically occlude the active site cleft without directly occupying the catalytic residues [3]. The compound is supplied as a lyophilized powder (≥95% purity by HPLC) and is widely used as a research tool for dissecting calpain-specific contributions in apoptosis, neurodegeneration, muscular dystrophy, and ischemia-reperfusion injury models .

Why Generic Calpain Inhibitor Substitution Fails: The Selectivity Imperative for Calpain Inhibitor Peptide (CAS 128578-18-7)


The calpain inhibitor marketplace is dominated by broad-spectrum cysteine protease inhibitors (e.g., ALLN/Calpain Inhibitor I, Calpeptin, MDL28170) that potently inhibit not only calpains but also lysosomal cathepsins B, L, and K, and in some cases the proteasome [1]. This lack of target discrimination introduces profound experimental confounding: effects attributed to calpain inhibition may instead derive from cathepsin or proteasome blockade [2]. Calpain Inhibitor Peptide (CAS 128578-18-7) circumvents this problem through its calpastatin-derived sequence, which exploits a binding mode orthogonal to the active-site-directed warhead approach used by peptide aldehydes and FMK-based inhibitors [3]. The consequence is a selectivity window spanning several orders of magnitude between calpain and off-target proteases—a feature not achievable with commonly substituted generic calpain inhibitors [4]. Substituting this peptide with ALLN or Calpeptin in experiments requiring calpain-specific attribution therefore introduces a high risk of false-positive conclusions.

Calpain Inhibitor Peptide (CAS 128578-18-7): Head-to-Head Quantitative Differentiation Evidence


Selectivity for μ-Calpain Over Cathepsin L: 30,000-Fold Window vs. ALLN Which Preferentially Inhibits Cathepsin L Over Calpain

The Calpain Inhibitor Peptide (as Acetyl-Calpastatin 184-210, the acetylated analog of CAS 128578-18-7) inhibits μ-calpain with a Ki of 0.2 nM while requiring a Ki of 6,000 nM (6 μM) for cathepsin L, yielding a selectivity ratio of 30,000-fold in favor of calpain . In stark contrast, the widely used comparator ALLN (Calpain Inhibitor I, MG-101) inhibits cathepsin L with a Ki of 0.5 nM (500 pM)—making it approximately 380-fold more potent against cathepsin L than against calpain I (Ki = 190 nM) . This means ALLN is functionally a cathepsin L inhibitor with ancillary calpain activity, while Calpain Inhibitor Peptide is a genuine calpain-selective tool. The 20-mer truncated CP1B peptide retains a Ki of 26 nM against μ-calpain and demonstrates 1,000-fold selectivity over cathepsin L, confirming that the selectivity is encoded within the core calpastatin sequence [1].

Calpain selectivity Cathepsin L off-target Protease inhibitor specificity ALLN comparison

Absolute Inhibitory Potency Against Calpain II: IC50 of 20 nM Represents a >10-Fold Advantage Over PD150606

Calpain Inhibitor Peptide (Sigma Cat. 208902, the acetylated derivative of the CAS 128578-18-7 sequence) achieves an IC50 of 20 nM against purified rabbit calpain II . By comparison, the non-peptide calpain inhibitor PD150606—a commonly used alternative—exhibits Ki values of 210 nM (0.21 μM) for μ-calpain and 370 nM (0.37 μM) for m-calpain , representing an approximately 10- to 18-fold lower binding affinity. This potency differential means that Calpain Inhibitor Peptide can achieve equivalent calpain blockade at substantially lower concentrations, reducing the risk of solvent toxicity, non-specific peptide effects at high micromolar concentrations, and precipitation artifacts in cell-based assays. The peptide's potency approaches that of the full-length endogenous calpastatin protein while retaining the practical handling characteristics of a synthetic peptide [1].

Calpain II inhibition Potency comparison PD150606 IC50 benchmark

Reversible Inhibition Mechanism vs. Irreversible Calpain Inhibitor IV (Z-LLY-FMK): Enabling Temporal Control in Kinetic and Pulse-Chase Experiments

Calpain Inhibitor Peptide (CAS 128578-18-7) is a reversible calpain inhibitor that binds competitively with respect to substrate without forming a covalent adduct with the enzyme [1]. In contrast, Z-LLY-FMK (Calpain Inhibitor IV) is an irreversible inhibitor that covalently modifies the active-site cysteine of calpain II with a second-order rate constant (k2) of 28,900 M⁻¹s⁻¹, permanently inactivating the enzyme . Irreversible inhibition precludes washout experiments, pulse-chase protocols, and any experimental design requiring restoration of calpain activity after a defined inhibition window. Furthermore, Z-LLY-FMK also irreversibly inhibits cathepsin L with even greater efficiency (k2 = 680,000 M⁻¹s⁻¹), introducing additional off-target complexity . The reversibility of Calpain Inhibitor Peptide is an intrinsic property of its non-covalent binding mode to calpain domain III, which sterically blocks substrate access without modifying catalytic residues [2]. This property is critical for studies of dynamic calpain regulation, reversible post-translational processing, and any experiment where inhibitor removal is required to confirm calpain-dependence of an observed phenotype.

Reversible inhibition Irreversible inhibitor comparison Z-LLY-FMK Experimental temporal control

Exclusion of Papain and Trypsin Cross-Reactivity: Verified Negative Selectivity Against Representative Cysteine and Serine Proteases

Calpain Inhibitor Peptide (B27-WT / Calpastatin Subdomain B) does not inhibit papain (a cysteine protease) or trypsin (a serine protease) at concentrations that fully suppress calpain activity . This negative selectivity profile is a deliberate consequence of the calpastatin-derived sequence, which evolved to discriminate calpain from other cellular proteases. In contrast, the commonly used comparator Calpeptin inhibits papain with an ID50 of 138 nM , and Calpain Inhibitor I (ALLN) potently inhibits both cathepsin B (Ki = 150 nM) and cathepsin L (Ki = 500 pM) in addition to the proteasome . The absence of papain and trypsin inhibition by Calpain Inhibitor Peptide provides a clean experimental window for studies in complex proteolytic environments such as cell lysates, tissue homogenates, or conditioned media where multiple protease families are simultaneously active. This feature is particularly valuable in skeletal muscle and neuronal degeneration models, where cathepsin and calpain activities co-exist and co-contribute to protein turnover [1].

Papain cross-reactivity Trypsin inhibition Protease selectivity profiling Calpeptin comparison

Endogenous Sequence Origin Enables Rational Mutagenesis: Structurally Mapped Hot Spot Residues Leu11-Gly12 and Thr17-Ile18-Pro19

Unlike synthetic small-molecule calpain inhibitors derived from empirical screening, Calpain Inhibitor Peptide B27-WT benefits from a well-characterized structure-activity relationship anchored in the endogenous calpastatin scaffold. Systematic β-alanine scanning mutagenesis and kinetic analysis have identified two discrete 'hot spot' regions—Leu11-Gly12 and Thr17-Ile18-Pro19—within which individual residue mutations cause dramatic loss of inhibitory activity [1]. Subsequent structural studies confirmed that the β- and γ-CH2 groups of Leu11 and Ile18 side chains make direct contributions to calpain binding [2]. These mapped interaction surfaces enable rational design of control peptides (e.g., scrambled-sequence negative controls), activity-attenuated mutants for mechanistic studies, and affinity-tagged or conjugated derivatives without empirical optimization [3]. This structure-guided programmability contrasts sharply with small-molecule calpain inhibitors (e.g., PD150606, MDL28170) for which SAR is largely empirical and negative control compounds with matched physicochemical properties but absent activity are not readily available [4]. The availability of a structurally validated, sequence-defined negative control (scrambled B27-WT peptide, Merck Cat. No. 208922) further strengthens the experimental rigor achievable with this inhibitor system .

Structure-activity relationship Hot spot residues Calpastatin peptidomimetics Rational mutagenesis

Calpain Inhibitor Peptide (CAS 128578-18-7): Evidence-Backed Research and Industrial Application Scenarios


Calpain-Specific Dissection of Proteolytic Pathways in Neurodegeneration Models (Stroke, Traumatic Brain Injury, Alzheimer's Disease)

In neuronal injury models where both calpains and cathepsins are simultaneously activated, the 30,000-fold selectivity of Calpain Inhibitor Peptide for μ-calpain over cathepsin L enables unambiguous attribution of proteolytic events to calpain activity. This is critical because broad-spectrum inhibitors such as ALLN preferentially inhibit cathepsin L (Ki = 0.5 nM) over calpain I (Ki = 190 nM), making them unsuitable for calpain-specific neuronal studies . The peptide's reversibility further permits washout experiments to confirm that neuroprotective effects are causally linked to transient calpain inhibition rather than irreversible cellular compromise [1]. The compound has been validated in neuronal cell lines where penetratin-conjugated CP1B prevents ionomycin-induced calpain activation at 200-fold lower concentrations than the unconjugated inhibitor [1].

Skeletal Muscle Proteolysis and Muscular Dystrophy Research Requiring Cathepsin-Independent Calpain Inhibition

Skeletal muscle atrophy involves coordinated activity of calpains, cathepsins, and the ubiquitin-proteasome system. Calpain Inhibitor Peptide has been employed in murine cancer cachexia models to dissect the calpain-specific contribution to myofibrillar protein degradation, at doses as low as 1.5 μg/kg (i.p., daily) . The peptide's lack of papain and trypsin inhibition ensures that observed effects on muscle protein turnover reflect genuine calpain inhibition rather than collateral suppression of lysosomal cysteine proteases (cathepsins) or serine proteases—a confounding factor inherent to Calpeptin (papain ID50 = 138 nM) and ALLN (cathepsin B Ki = 150 nM) [1]. The availability of a scrambled negative control peptide enables rigorous controls in these complex in vivo settings .

Calpain-Dependent Apoptosis Research Requiring Temporal Resolution and Reversible Inhibition

In apoptosis signaling studies—particularly those involving cisplatin-induced apoptosis, staurosporine treatment, or ionomycin challenge—the reversible inhibition mechanism of Calpain Inhibitor Peptide is a decisive advantage over irreversible inhibitors such as Z-LLY-FMK (Calpain Inhibitor IV) . Irreversible inhibitors permanently disable calpain activity, precluding the study of dynamic regulatory processes such as transient calpain activation, calpain-calpastatin equilibrium shifts, or the temporal window of calpain requirement for downstream caspase activation . The peptide's IC50 of 20 nM against calpain II [1] provides sufficient potency for complete target engagement at low nanomolar concentrations, minimizing solvent and peptide-related cytotoxicity. The recent demonstration that calpain-1 C2L domain peptides protect neuronal HT22 cells against glutamate-induced oxytosis further validates the calpain peptide inhibitor class for neurodegeneration-focused apoptosis research .

Calpain Biomarker Validation and Drug Target Deconvolution in Pharmaceutical R&D

In pharmaceutical target deconvolution campaigns where calpain has been implicated by genetic or proteomic evidence, Calpain Inhibitor Peptide serves as a gold-standard tool compound for confirming calpain-dependence of observed phenotypes. Its calpastatin-derived sequence ensures that inhibitory effects are mediated through the endogenous regulatory binding site on calpain domain III , rather than through non-specific active-site cysteine reactivity common to peptide aldehyde and FMK warhead inhibitors. The mapped hot spot residues (Leu11-Gly12 and Thr17-Ile18-Pro19) enable the rational design of biotinylated or fluorescent derivatives for target engagement assays, pull-down experiments, and cellular localization studies without disrupting the core inhibitory pharmacophore. The 27-mer peptide's compatibility with standard peptide chemistry also facilitates GMP synthesis scale-up for preclinical development programs requiring well-characterized, sequence-defined calpain inhibitors [1].

Quote Request

Request a Quote for Calpain Inhibitor Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.